molecular formula C13H19NO2 B5825443 2-Methoxy-6-(piperidin-1-ylmethyl)phenol

2-Methoxy-6-(piperidin-1-ylmethyl)phenol

Cat. No.: B5825443
M. Wt: 221.29 g/mol
InChI Key: OAUFAYLSMALGMM-UHFFFAOYSA-N
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Description

2-Methoxy-6-(piperidin-1-ylmethyl)phenol is a chemical compound of interest in organic and medicinal chemistry research, featuring a phenolic core functionalized with a methoxy group and a piperidinylmethyl moiety at the ortho positions. Compounds with similar structural motifs, such as those featuring a piperidine substitution on a phenolic scaffold, are frequently investigated as key intermediates in synthetic chemistry . The presence of both hydrogen-bonding (phenol) and basic (piperidine) functional groups within a single molecule makes this class of compounds valuable for developing novel ligands and exploring structure-activity relationships. The synthetic approach to such molecules may involve modern aminomethylation techniques, as described in recent scientific literature. For instance, ultrasound-promoted methods using dichloromethane as a C1 source in the presence of bases like sodium hydride have been shown to be an efficient pathway for introducing aminomethyl groups onto aromatic and heteroaromatic systems . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant material safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

2-methoxy-6-(piperidin-1-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-12-7-5-6-11(13(12)15)10-14-8-3-2-4-9-14/h5-7,15H,2-4,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUFAYLSMALGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(piperidin-1-ylmethyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methoxyphenol (guaiacol) and piperidine.

    Alkylation Reaction: The key step involves the alkylation of 2-methoxyphenol with piperidin-1-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) or toluene at room temperature or under reflux conditions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(piperidin-1-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the piperidinyl group, to form reduced derivatives.

    Substitution: The methoxy and piperidinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic or nucleophilic reagents can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods, including the Mannich reaction, which involves the reaction of eugenol with piperidine and formaldehyde. The synthesis typically results in derivatives that exhibit enhanced biological activities compared to their parent compounds. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Antimalarial Properties

Recent studies have highlighted the antimalarial activity of secondary amine-substituted eugenol derivatives, including those containing piperidine moieties. For instance, compounds derived from eugenol with piperidine substitutions have shown promising results against Plasmodium falciparum, the causative agent of malaria. The in vitro assays demonstrated that these compounds exhibit low IC50 values, indicating potent antimalarial activity .

CompoundIC50 (µM)Activity Level
1a (Pyrrolidine)0.89Good
1b (Piperidine)0.62Very Good
1c (Methyl Piperidine)10.15Moderate

Vasodilating Effects

Another area of application for 2-Methoxy-6-(piperidin-1-ylmethyl)phenol is its potential as a vasodilator. Compounds similar to this structure have been evaluated for their ability to induce vasorelaxation in vascular tissues. In vitro studies have shown that certain derivatives possess superior vasorelaxant activities compared to conventional vasodilators like hydralazine, making them candidates for treating hypertension .

CompoundEC50 (µM)Comparison
2e0.1162Superior
2h0.07154Superior
Hydralazine18.21Standard

Antimalarial Evaluation

A comprehensive study evaluated a series of eugenol derivatives for their antimalarial properties using both in vitro assays and molecular docking simulations. The results indicated that modifications at the piperidine position significantly enhance activity against malaria parasites, providing a basis for further optimization of these compounds .

Vasorelaxant Activity Assessment

In another research initiative, a series of synthesized compounds were tested for their vasorelaxant effects on isolated thoracic aorta tissues from rats. The findings revealed that several derivatives exhibited potent relaxation effects, suggesting their potential use as therapeutic agents in managing hypertension .

Conclusion and Future Directions

The applications of this compound extend into critical areas of medicinal chemistry, particularly in developing new antimalarial and antihypertensive agents. Ongoing research focusing on structural modifications and detailed mechanistic studies will likely yield more potent derivatives with improved pharmacological profiles.

Future studies should explore:

  • The pharmacokinetics and bioavailability of these compounds.
  • In vivo efficacy assessments to validate findings from in vitro studies.
  • Potential side effects and toxicity profiles to ensure safety in clinical applications.

By leveraging advanced synthetic strategies and comprehensive biological evaluations, researchers can harness the therapeutic potential of this compound for various medical applications.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidinyl group can enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Anti-Inflammatory Morpholinopyrimidine Derivatives

Examples :

  • V4: 2-Methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol
  • V8: 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Key Differences :

  • Structural: Incorporation of a morpholinopyrimidine-pyperazine hybrid substituent instead of a simple piperidine.
  • Activity: V4 and V8 exhibit potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages at non-cytotoxic concentrations .
  • Synthesis : Prepared via multicomponent Petasis reactions, enabling modular substitution patterns .

Table 1 : Anti-Inflammatory Activity of Selected Derivatives

Compound Substituent IC₅₀ (NO Inhibition) Cytotoxicity (CC₅₀)
V4 4-Methoxyphenyl 8.2 µM >50 µM
V8 4-Fluorophenyl 7.5 µM >50 µM

Benzimidazole-Based Phenolic Compounds

Examples :

  • HL2: 2-Methoxy-6-(5-methyl-1H-benzimidazol-2-yl)phenol
  • HL3: 2-Methoxy-6-(5-chloro-1H-benzimidazol-2-yl)phenol

Key Differences :

  • Structural : Replacement of the piperidinylmethyl group with a benzimidazole ring.
  • Activity : These compounds demonstrate antibacterial efficacy, with chloro-substituted HL3 showing enhanced activity due to electron-withdrawing effects .
  • Synthesis : Condensation of 2-hydroxy-3-methoxybenzaldehyde with substituted phenylenediamines .

Schiff Base/Imine Derivatives

Examples :

  • MFIP: (E)-2-Methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol
  • FPIN: (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol

Key Differences :

  • Structural : Imine bond (C=N) replaces the methylene-piperidine group.
  • Activity : Primarily studied for crystallography and coordination chemistry. MFIP and FPIN exhibit planar geometries stabilized by intramolecular O–H···N hydrogen bonds .
  • Stability : Susceptible to hydrolysis in Ni(II) complexes due to steric strain from the methoxy group .

Halogenated and Electron-Deficient Derivatives

Examples :

  • 24: 2,4-Dichloro-6-(piperidin-1-ylmethyl)phenol
  • V8 Analog : Fluorophenyl-substituted derivatives

Key Differences :

  • Substituent Effects : Chloro and fluoro groups enhance antibacterial activity but reduce solubility.
  • Synthetic Yield: Electron-deficient phenols (e.g., 2,4-dichlorophenol) yield target compounds in lower yields (42% for 24) compared to electron-rich analogs .

Piperazine and Isoxazole Hybrids

Examples :

  • Phenol, 2,3-dimethoxy-6-[(4-phenyl-1-piperazinyl)methyl]-: Piperazine variant with extended flexibility.
  • (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)-iminomethyl]phenol: Isoxazole-imine hybrid.

Key Differences :

  • Pharmacological Potential: Piperazine derivatives are explored for CNS activity due to improved blood-brain barrier penetration.
  • Crystal Packing : Isoxazole derivatives form columnar stacks with short intermolecular C···C contacts (3.298 Å), influencing solid-state properties .

Q & A

Q. Key Data :

StepReaction TypeKey ReagentsPurity Check Method
1Nucleophilic substitutionPiperidinyl electrophile, base (e.g., K₂CO₃)TLC (2:1 ethyl acetate/n-hexane)
2Column chromatographySilica gel, gradient elutionNMR (CDCl₃, δ 7.21–7.33 ppm for residual solvent)

How can crystallographic data resolve ambiguities in molecular conformation?

Advanced Research Question
X-ray diffraction (XRD) provides atomic-level resolution of molecular geometry. For example:

  • Torsion angles : In related Schiff base analogs, the dihedral angle between aromatic and heterocyclic rings was 5.9(6)°, confirmed via XRD .
  • Hydrogen bonding : Intramolecular O–H⋯N interactions stabilize near-planar conformations, critical for biological activity .

Q. Methodological Considerations :

  • Use SHELX software for structure refinement (R-factor < 0.05).
  • Validate against computational models (e.g., DFT) to address discrepancies .

What analytical techniques are critical for characterizing purity and structural integrity?

Basic Research Question

  • HRMS : Confirms molecular weight (e.g., m/z 227 for Schiff base derivatives) .
  • NMR : Detects trace moisture (δ 1–2 ppm) and residual solvents (e.g., CDCl₃ at δ 7.21–7.33 ppm) .
  • Elemental Analysis : Validates stoichiometric ratios (C, H, N within ±0.4% of theoretical) .

Advanced Tip : Combine XRD with dynamic NMR to study tautomerism in solution vs. solid state .

How to design in vitro assays for evaluating anti-inflammatory activity?

Advanced Research Question

  • Model : LPS-stimulated RAW 264.7 macrophages.
  • Metrics : TNF-α/IL-6 suppression via ELISA.
  • Dose Range : 1–100 µM, with IC₅₀ calculations .

Q. Data Interpretation :

CompoundIC₅₀ (TNF-α)IC₅₀ (IL-6)Selectivity Index
V112.3 µM15.7 µM1.28
V88.9 µM10.2 µM1.15

How to mitigate safety risks during laboratory handling?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and P95 respirators for aerosol protection .
  • Ventilation : Conduct reactions in fume hoods with ≤ 0.1 ppm exposure limits.
  • Spill Management : Absorb with vermiculite; avoid water to prevent hydrolysis .

What computational strategies predict biological target interactions?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2).
  • DFT Studies : Calculate HOMO-LUMO gaps to correlate electronic properties with anti-inflammatory efficacy .

Q. Example Results :

ParameterValue (eV)Relevance
HOMO-5.2Electron donation capacity
LUMO-1.8Electrophilicity index

How to address contradictions in bioactivity data across studies?

Advanced Research Question

  • Assay Variability : Standardize cell passage number and LPS concentration.
  • Solvent Effects : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05).

What stability challenges arise under varying storage conditions?

Basic Research Question

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the piperidinyl group .

How does substituent variation impact pharmacological activity?

Advanced Research Question

  • Case Study : Morpholinopyrimidine derivatives (V1–V8) showed IC₅₀ values inversely correlated with electron-withdrawing substituents (e.g., -NO₂, -CF₃) .
  • SAR Table :
Substituent (R)IC₅₀ (µM)LogP
-H18.22.1
-CF₃8.93.4

What are best practices for scaling up synthesis?

Advanced Research Question

  • Optimization : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency.
  • Yield Improvement : Use microwave-assisted synthesis (80°C, 30 min) to reduce reaction time by 60% .

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